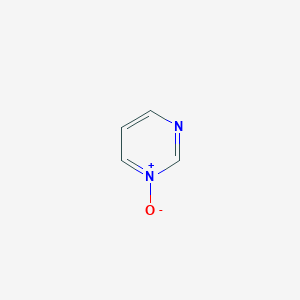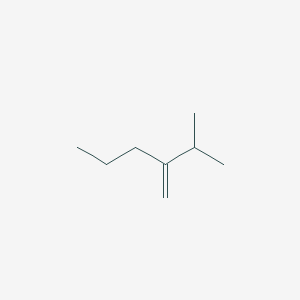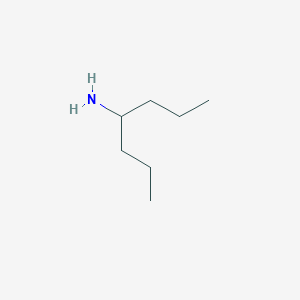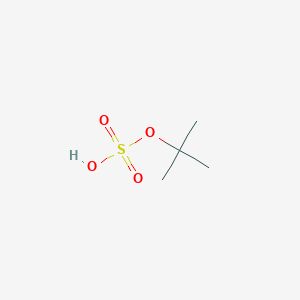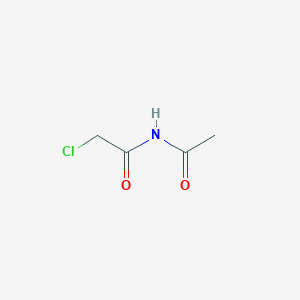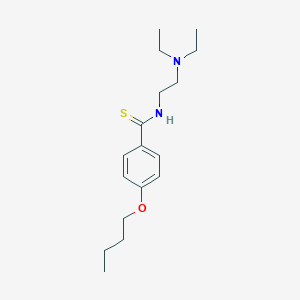
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
描述
®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is an organic compound with the molecular formula C6H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis due to its unique structure, which includes a dioxolane ring and an aldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde typically involves the reaction of ®-glycidol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods: In an industrial setting, the production of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can also be employed to facilitate the reaction and improve product purity.
Types of Reactions:
Oxidation: The aldehyde group in ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reduction: 2,2-Dimethyl-1,3-dioxolane-4-methanol
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
科学研究应用
®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral aldehydes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in organic synthesis. The dioxolane ring provides stability and influences the compound’s reactivity by affecting the electronic environment of the aldehyde group.
相似化合物的比较
(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: The enantiomer of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, which has similar chemical properties but different optical activity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
Uniqueness: ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is unique due to its chiral nature and the presence of both a dioxolane ring and an aldehyde group. This combination makes it a valuable intermediate in asymmetric synthesis and other applications requiring chiral aldehydes.
属性
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPYVWACGYQDJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15186-48-8 | |
| Record name | 15186-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde utilized in the synthesis of complex heterocyclic molecules?
A1: this compound serves as a crucial starting material for synthesizing enantiomerically pure heterocycles. For instance, it can undergo two consecutive selenium-promoted cyclization reactions to produce tetrahydrofuro[3,4-b]pyrans and tetrahydrofuro[3,4-b]furans as single enantiomers. [] This highlights its utility in constructing complex chiral frameworks relevant to natural product synthesis and medicinal chemistry.
Q2: Can you provide an example of a specific natural product synthesized using this compound?
A2: Researchers successfully employed this compound in the total synthesis of (4S,5S)‑4-hydroxy-γ-decalactone, a natural product found in arachnid harvestmen secretions. [] This synthesis involved several key steps, including Barbier reaction, Grignard reaction, and strategic manipulation of an olefin to construct the lactone ring. This example demonstrates the versatility of this compound in accessing diverse natural product scaffolds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

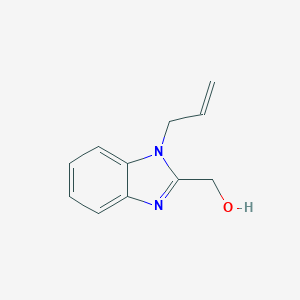
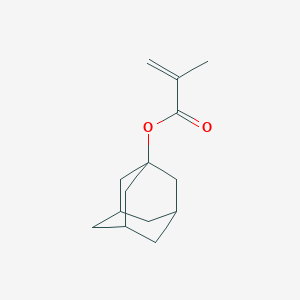
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
